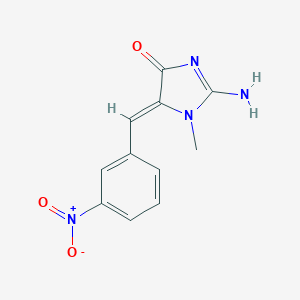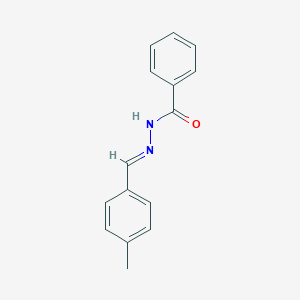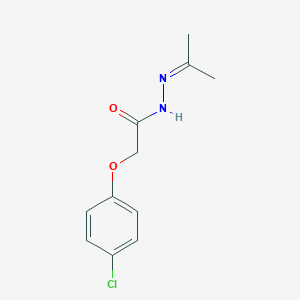![molecular formula C20H25N2O+ B229374 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229374.png)
1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium, also known as PBM, is a benzimidazole compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound exhibits unique biochemical and physiological properties that make it a promising candidate for the development of novel drugs.
科学的研究の応用
1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has shown potential therapeutic applications in various fields of scientific research. It has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties. 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in the regulation of oxidative stress and inflammation. 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has been found to upregulate the expression of Nrf2 and its downstream target genes, resulting in the inhibition of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has also been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has been found to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the major advantages of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is also stable under various conditions, making it suitable for use in a wide range of experimental settings. However, one of the limitations of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for the study of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium. One area of interest is the development of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the study of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is a promising compound with potential therapeutic applications in various fields of scientific research. Its unique biochemical and physiological properties make it a promising candidate for the development of novel drugs. Further research is needed to fully understand the mechanism of action of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium and its potential applications in other areas of scientific research.
合成法
The synthesis of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium involves the reaction of benzimidazole with pentyloxymethyl chloride and benzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dimethyl sulfoxide (DMSO). The resulting product is then purified through column chromatography to obtain pure 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium. The yield of the synthesis process is typically around 60-70%.
特性
分子式 |
C20H25N2O+ |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
1-benzyl-3-(pentoxymethyl)benzimidazol-1-ium |
InChI |
InChI=1S/C20H25N2O/c1-2-3-9-14-23-17-22-16-21(15-18-10-5-4-6-11-18)19-12-7-8-13-20(19)22/h4-8,10-13,16H,2-3,9,14-15,17H2,1H3/q+1 |
InChIキー |
XQTSZKJJIRJGAM-UHFFFAOYSA-N |
SMILES |
CCCCCOCN1C=[N+](C2=CC=CC=C21)CC3=CC=CC=C3 |
正規SMILES |
CCCCCOCN1C=[N+](C2=CC=CC=C21)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide](/img/structure/B229307.png)

![5,6,7,8-tetrahydrospiro[3,1-benzothiazine-2,1'-cyclohexane]-4(1H)-thione](/img/structure/B229314.png)




![(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)

amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B229397.png)